SGK1-IN-5

描述

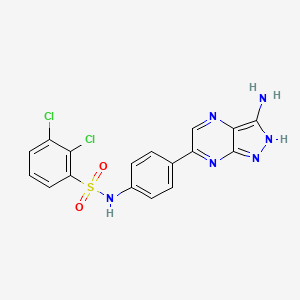

Structure

3D Structure

属性

IUPAC Name |

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNNXCKHRKSGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Signaling Pathway: A Framework for Understanding SGK1 Inhibition

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC (PKA, PKG, PKC) family of kinases.[1][2] It plays a crucial role in a multitude of cellular processes, including ion channel regulation, cell proliferation, apoptosis, and metabolism.[3][4] The transcription of SGK1 is upregulated by various stimuli, notably serum and glucocorticoids, as well as cellular stress signals like oxidative stress and DNA damage.[3] Given its central role in cellular function, dysregulation of SGK1 activity is implicated in numerous pathologies, including hypertension, diabetic nephropathy, and cancer, making it a compelling target for therapeutic intervention.[1][5]

This technical guide provides a comprehensive overview of the SGK1 signaling pathway, its mechanism of action, and the experimental protocols used to investigate its function. While specific data for "SGK1-IN-5" is not publicly available, this document serves as a foundational framework for understanding the mechanism of action of any SGK1 inhibitor.

Core Mechanism of Action: The SGK1 Signaling Pathway

The activation of SGK1 is a multi-step process primarily initiated by the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][6] Growth factors, such as insulin and IGF-1, bind to their respective receptor tyrosine kinases, leading to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases with pleckstrin homology (PH) domains, including phosphoinositide-dependent protein kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[1][6]

For full activation, SGK1 requires phosphorylation at two key sites:

-

Activation Loop: PDK1 phosphorylates a serine/threonine residue in the activation loop of the SGK1 kinase domain.[1]

-

Hydrophobic Motif: mTORC2 phosphorylates a serine residue (Ser422) in the C-terminal hydrophobic motif.[6]

Once activated, SGK1 phosphorylates a diverse array of downstream substrates, thereby modulating their activity and influencing a wide range of cellular functions.

Signaling Pathway Diagram

Caption: The SGK1 signaling pathway is activated downstream of PI3K.

Quantitative Data Summary

While specific quantitative data for SGK1-IN-5 is unavailable, the following table summarizes the key molecular components of the SGK1 pathway and their general functions. The characterization of any SGK1 inhibitor would involve quantifying its effect on these components.

| Component | Molecular Class | Primary Function in SGK1 Pathway | Typical Quantitative Readouts for Inhibitor Studies |

| SGK1 | Serine/Threonine Kinase | Phosphorylates downstream substrates to regulate cellular processes.[1] | IC50 (in vitro kinase assay), Ki (binding affinity), EC50 (cellular target engagement) |

| PDK1 | Serine/Threonine Kinase | Phosphorylates and activates SGK1 at the activation loop.[1] | Changes in SGK1 phosphorylation levels (Western blot, ELISA) |

| mTORC2 | Protein Complex (Kinase) | Phosphorylates and activates SGK1 at the hydrophobic motif.[6] | Changes in SGK1 phosphorylation levels (Western blot, ELISA) |

| NDRG1 | Substrate | A key downstream target; its phosphorylation is a marker of SGK1 activity.[1] | pNDRG1 levels (Western blot, ELISA) |

| FOXO3a | Transcription Factor | Phosphorylation by SGK1 inhibits its pro-apoptotic activity.[1] | Subcellular localization (imaging), target gene expression (qPCR) |

| NEDD4-2 | E3 Ubiquitin Ligase | Phosphorylation by SGK1 inhibits its activity, stabilizing target proteins like ENaC.[1] | Target protein ubiquitination levels (immunoprecipitation, Western blot) |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of an SGK1 inhibitor.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on SGK1 enzymatic activity.

Methodology:

-

Recombinant active SGK1 enzyme is incubated with a specific peptide substrate and ATP in a suitable reaction buffer.

-

The inhibitor (e.g., SGK1-IN-5) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced as a proxy for kinase activity.

-

Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To confirm that the inhibitor binds to SGK1 within a cellular context.

Methodology:

-

Cells are engineered to express SGK1 fused to a NanoLuc® luciferase.

-

A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of SGK1 is added to the cells.

-

In the absence of an inhibitor, the luciferase and the tracer are in close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET).

-

The inhibitor is added, which competes with the tracer for binding to SGK1.

-

This competition disrupts BRET, leading to a decrease in the BRET signal.

-

The change in the BRET ratio is measured across a range of inhibitor concentrations to determine the cellular EC50.

Western Blotting for Phospho-Substrate Levels

Objective: To assess the effect of the inhibitor on the downstream signaling of SGK1 in cells.

Methodology:

-

Cells are treated with a stimulus to activate the SGK1 pathway (e.g., serum or a specific growth factor).

-

The cells are then treated with the SGK1 inhibitor at various concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated downstream targets of SGK1 (e.g., anti-phospho-NDRG1) and total protein levels of the targets and SGK1.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

The band intensities are quantified to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing an SGK1 inhibitor.

Conclusion

SGK1 is a critical signaling node that integrates inputs from various stimuli to regulate fundamental cellular processes. Its activation is tightly controlled by the PI3K pathway, and its downstream effects are mediated through the phosphorylation of a wide range of substrates. While the specific details of "SGK1-IN-5" are not in the public domain, any inhibitor targeting SGK1 would be expected to modulate these downstream events. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action, potency, and cellular efficacy of novel SGK1 inhibitors, paving the way for their potential development as therapeutic agents for a variety of diseases.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. SGK1 - Wikipedia [en.wikipedia.org]

- 4. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

SGK1-IN-5: A Technical Guide to a Potent Serum and Glucocorticoid-Regulated Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell survival, proliferation, ion transport, and hormone signaling.[1][2] Dysregulation of SGK1 activity has been implicated in various pathologies, such as cancer, hypertension, and diabetic nephropathy, making it an attractive therapeutic target.[1][3] SGK1-IN-5, also known as Compound 1, has emerged as a potent and valuable tool for investigating the physiological and pathological functions of SGK1. This technical guide provides an in-depth overview of SGK1-IN-5, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a summary of the SGK1 signaling pathway.

Introduction to SGK1 and the Rationale for Inhibition

SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][4] Its transcription is induced by stimuli such as serum and glucocorticoids.[2] The activation of SGK1 is a multi-step process initiated by extracellular signals that activate PI3K.[1] This leads to the phosphorylation of SGK1 at two key residues: Ser422 in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2), and Thr256 in the activation loop by phosphoinositide-dependent protein kinase 1 (PDK1).[1][5]

Once activated, SGK1 phosphorylates a wide range of downstream substrates, thereby regulating numerous cellular functions.[3][5] Key substrates include the N-myc downstream-regulated gene 1 (NDRG1), forkhead box O3a (FOXO3a), and glycogen synthase kinase 3β (GSK3β).[5][6] Through the phosphorylation of these and other targets, SGK1 influences processes such as cell proliferation, apoptosis, and ion channel activity.[7][8] The aberrant activation of SGK1 is associated with the progression of various diseases, providing a strong rationale for the development of specific inhibitors like SGK1-IN-5 to dissect its roles and for potential therapeutic intervention.

SGK1-IN-5: A Potent SGK1 Inhibitor

SGK1-IN-5 is a small molecule inhibitor of SGK1. Its inhibitory activity has been characterized in both biochemical and cellular assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for SGK1-IN-5.

| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |

| Biochemical IC₅₀ | 3 nM | Kinase Assay | N/A | [5] |

| Cellular IC₅₀ | 1.4 µM | Inhibition of SGK1-dependent GSK3β phosphorylation | U2OS | [5] |

Note: As of the latest available information, pharmacokinetic data for SGK1-IN-5 is not publicly available.

Signaling Pathways and Experimental Workflows

SGK1 Signaling Pathway

The following diagram illustrates the canonical SGK1 activation pathway and its downstream effects.

References

- 1. promega.de [promega.de]

- 2. SGK1 activity [bio-protocol.org]

- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the SGK1 Signaling Pathway and the Potent Inhibitor SGK1-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. It plays a pivotal role in regulating a myriad of cellular processes, including cell survival, proliferation, ion transport, and apoptosis. Dysregulation of the SGK1 signaling cascade has been implicated in the pathophysiology of numerous diseases, such as cancer, hypertension, and diabetic nephropathy. This technical guide provides a comprehensive overview of the SGK1 signaling pathway, detailing its upstream activation mechanisms and key downstream targets. Furthermore, it offers an in-depth profile of SGK1-IN-5, a potent and selective inhibitor of SGK1, summarizing its biochemical and cellular activities. Detailed experimental protocols for assessing SGK1 activity and the effects of its inhibition are also provided to facilitate further research and drug development efforts in this critical area.

The SGK1 Signaling Pathway

SGK1 is a member of the AGC (PKA/PKG/PKC) family of kinases and its activation is tightly regulated by upstream signaling events, primarily initiated by growth factors and hormones.[1][2]

Upstream Activation

The canonical activation of SGK1 is dependent on the PI3K pathway. Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment of phosphoinositide-dependent protein kinase 1 (PDK1) and mTOR complex 2 (mTORC2) to the plasma membrane.[3][4]

mTORC2 phosphorylates SGK1 at the hydrophobic motif (Serine 422), which induces a conformational change allowing PDK1 to phosphorylate the activation loop of SGK1 at Threonine 256, leading to its full activation.[3][4]

Downstream Targets and Cellular Functions

Activated SGK1 phosphorylates a wide array of downstream substrates, thereby modulating numerous cellular functions.[3][5]

-

Ion Transport: SGK1 regulates several ion channels and transporters, including the epithelial sodium channel (ENaC), by phosphorylating and inhibiting the ubiquitin ligase Nedd4-2. This leads to increased ENaC abundance at the cell surface and enhanced sodium reabsorption.[3]

-

Cell Survival and Apoptosis: SGK1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic transcription factor FOXO3a.[3][5] This phosphorylation leads to the sequestration of FOXO3a in the cytoplasm, preventing the transcription of pro-apoptotic genes.[3]

-

Cell Proliferation and Growth: SGK1 can promote cell proliferation by phosphorylating and inhibiting the tuberous sclerosis complex 2 (TSC2), which in turn activates mTORC1 signaling.[3] It also phosphorylates and inactivates glycogen synthase kinase 3β (GSK3β), a key regulator of cell cycle progression and metabolism.[6]

-

Metabolism: SGK1 is involved in the regulation of glucose uptake and metabolism.[7]

SGK1-IN-5: A Potent SGK1 Inhibitor

SGK1-IN-5 is a small molecule inhibitor of SGK1 that has demonstrated high potency in both biochemical and cellular assays.[6][8]

Quantitative Data

The inhibitory activity of SGK1-IN-5 and other referenced SGK1 inhibitors is summarized in the table below.

| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Cell Line | Reference(s) |

| SGK1-IN-5 | SGK1 | 3 nM | 1.4 µM (GSK3β phosphorylation) | U2OS | [6][8] |

| GSK650394 | SGK1 | 62 nM | ~1 µM (LNCaP cell growth) | LNCaP | [9] |

| EMD638683 | SGK1 | 3 µM | 3.35 µM (NDRG1 phosphorylation) | HeLa | [3][5] |

| SI113 | SGK1 | Not Reported | 8 µM (Cell growth) | RKO | [2] |

Mechanism of Action

SGK1-IN-5 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the SGK1 enzyme. This prevents the phosphorylation of downstream SGK1 substrates, thereby blocking the propagation of the signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the SGK1 signaling pathway and evaluate the efficacy of inhibitors like SGK1-IN-5.

In Vitro SGK1 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro activity of SGK1 and the potency of inhibitors.[10][11][12][13][14]

Materials:

-

SGK1 Kinase Enzyme System (e.g., Promega, Cat. #V2911)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #V9101)

-

SGK1-IN-5 or other test compounds

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare the Kinase Reaction Buffer (200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 mg/ml BSA, and DTT as recommended by the enzyme system manufacturer).[10]

-

Prepare a stock solution of SGK1-IN-5 in DMSO and create a serial dilution in the Kinase Reaction Buffer.

-

Prepare the ATP and substrate (e.g., AKT (PKB) substrate) solutions in Kinase Reaction Buffer at the desired concentrations.[10]

-

-

Kinase Reaction:

-

Add 5 µL of the diluted SGK1-IN-5 or vehicle control (DMSO) to the wells of the assay plate.

-

Add 10 µL of the SGK1 enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of SGK1-IN-5 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay for SGK1 Activity (Western Blotting for Phospho-Substrates)

This protocol describes how to assess the cellular activity of SGK1 by measuring the phosphorylation of its downstream targets, such as NDRG1 or GSK3β, in response to SGK1-IN-5 treatment in a cell line like U2OS.[8][15][16][17]

Materials:

-

U2OS cells (or other suitable cell line)

-

Cell culture medium and supplements

-

SGK1-IN-5

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NDRG1 (Thr346), anti-phospho-GSK3β (Ser9), anti-total NDRG1, anti-total GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate U2OS cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of SGK1-IN-5 or vehicle control for a specified time (e.g., 2-6 hours).

-

Optionally, stimulate the SGK1 pathway with an activator like insulin for a short period before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

References

- 1. SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 6. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.de [promega.de]

- 10. SGK1 Kinase Enzyme System Application Note [promega.kr]

- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. promega.com [promega.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): An In-Depth Technical Guide on its Core Biological Roles in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that belongs to the AGC (protein kinase A, G, and C) family.[1] First identified as a gene transcriptionally stimulated by serum and glucocorticoids in rat mammary tumor cells, SGK1 has since been recognized as a crucial signaling node in a multitude of cellular processes.[2][3] Its expression is ubiquitous, though tightly regulated by a wide array of stimuli including hormones, growth factors, and cellular stress.[1][4] SGK1 plays a pivotal role in regulating ion channel activity, cell survival, proliferation, apoptosis, and metabolism.[1][2][5] Consequently, dysregulation of SGK1 activity is implicated in the pathophysiology of numerous diseases, including hypertension, cancer, metabolic syndrome, and neurodegenerative disorders, making it an attractive therapeutic target.[1][6][7]

This technical guide provides a comprehensive overview of the core biological roles of SGK1, detailing its signaling pathways, regulation, and downstream effects. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting SGK1-mediated cellular processes.

The SGK1 Signaling Pathway

SGK1 activation is a multi-step process involving both transcriptional and post-translational regulation.[3] A myriad of extracellular signals, including serum, glucocorticoids, insulin, and growth factors, can induce the transcription of the SGK1 gene.[3][4]

Activation Cascade

The activation of SGK1 is critically dependent on the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[1] Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger. This leads to the recruitment and activation of phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[1][4]

The full activation of SGK1 requires a dual phosphorylation event:

-

mTORC2 phosphorylates SGK1 on Serine 422 (S422) in its hydrophobic motif.[1]

-

This initial phosphorylation primes SGK1 for a subsequent phosphorylation by PDK1 on Threonine 256 (T256) within its activation loop.[1]

This two-step phosphorylation process leads to the full enzymatic activation of SGK1, enabling it to phosphorylate a wide range of downstream substrates.[1]

Figure 1: Simplified SGK1 activation pathway.

Downstream Targets and Cellular Functions

Activated SGK1 phosphorylates a diverse array of downstream target proteins, thereby modulating numerous cellular processes.[1] Key substrates include transcription factors, enzymes, and regulatory proteins.[5]

| Target Protein | Cellular Process | Consequence of SGK1 Phosphorylation |

| Nedd4-2 | Ion Transport | Inhibition of Nedd4-2, leading to increased stability and activity of epithelial sodium channels (ENaC) and other ion transporters.[1] |

| FOXO3a (FKHRL1) | Apoptosis, Cell Cycle | Inhibition of FOXO3a's transcriptional activity, promoting cell survival and proliferation.[1][6] |

| GSK3β | Glycogen Metabolism, Cell Proliferation | Inhibition of GSK3β, leading to various effects on metabolism and cell growth. |

| NDRG1 | Cell Growth, Differentiation | Phosphorylation and activation of NDRG1, which is implicated in tumor progression and stress responses.[6] |

| TSC2 | Cell Growth, Proliferation | Inhibition of TSC2, leading to activation of mTORC1 and subsequent protein synthesis and cell growth.[1][8] |

Biological Roles of SGK1 in Cellular Processes

Regulation of Ion Transport

A primary and well-characterized function of SGK1 is the regulation of ion transport across epithelial membranes.[9] SGK1 plays a crucial role in maintaining electrolyte and fluid balance, particularly in the kidneys.[4]

-

Sodium Reabsorption: SGK1 is a key mediator of aldosterone-induced sodium reabsorption in the renal collecting duct. It phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2.[1] This prevents the ubiquitination and subsequent degradation of the epithelial sodium channel (ENaC), leading to increased ENaC abundance at the cell surface and enhanced sodium uptake.[1]

-

Potassium Secretion: SGK1 also regulates renal potassium secretion by stimulating the activity of the renal outer medullary potassium channel (ROMK).

-

Other Ion Channels: SGK1 has been shown to regulate a wide variety of other ion channels, including voltage-gated potassium channels (Kv), chloride channels (ClC), and transient receptor potential (TRP) channels.[9]

Cell Survival and Apoptosis

SGK1 is a critical pro-survival kinase that protects cells from various apoptotic stimuli.[1] It exerts its anti-apoptotic effects through the phosphorylation and inactivation of pro-apoptotic factors.

-

FOXO3a Inhibition: As mentioned earlier, SGK1 phosphorylates and inactivates the forkhead transcription factor FOXO3a.[1] FOXO3a normally promotes the expression of genes involved in apoptosis, such as Bim and Fas ligand. By inhibiting FOXO3a, SGK1 suppresses the transcription of these pro-apoptotic genes.[6]

-

MDM2 Regulation: SGK1 can phosphorylate the E3 ubiquitin ligase MDM2, which in turn leads to the ubiquitylation and degradation of the tumor suppressor p53.[10]

Cell Proliferation and Growth

SGK1 contributes to cell proliferation and growth by influencing cell cycle progression and protein synthesis.[8]

-

Cell Cycle Control: SGK1 can promote cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors such as p27Kip1.[8]

-

mTORC1 Activation: SGK1 can phosphorylate and inhibit TSC2, a negative regulator of the mTORC1 complex.[1][8] This leads to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[1]

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Regulation and physiological roles of serum- and glucocorticoid-induced protein kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SGK1 - Wikipedia [en.wikipedia.org]

- 5. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The physiological impact of the serum and glucocorticoid-inducible kinase SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of ion channels by the serum- and glucocorticoid-inducible kinase SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

An In-Depth Technical Guide to the Discovery and Development of SGK1-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a range of pathologies, including cancer, metabolic diseases, and inflammatory conditions. Its role as a key downstream effector of the PI3K/mTOR signaling pathway, often acting independently of AKT, has spurred the development of selective inhibitors. This technical guide provides a comprehensive overview of the discovery and development of SGK1-IN-5, a potent and selective inhibitor of SGK1. We delve into the synthesis, mechanism of action, and preclinical characterization of this compound, presenting key quantitative data in structured tables and detailing the experimental protocols employed in its evaluation. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its development and biological context.

Introduction to SGK1

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC kinase family.[1][2][3] Its expression is induced by various stimuli, including serum, glucocorticoids, growth factors, and cellular stress.[3][4][5] SGK1 plays a crucial role in regulating a multitude of cellular processes such as ion transport, cell proliferation, apoptosis, and migration.[3][4][6] Dysregulation of SGK1 activity has been implicated in numerous diseases, including various cancers, diabetes, hypertension, and neurodegenerative disorders.[1][7]

Activation of SGK1 is primarily mediated by the PI3K pathway. Upon growth factor stimulation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of PDK1 and mTORC2.[3][5][8] mTORC2 phosphorylates SGK1 at Ser422 in the hydrophobic motif, which is a prerequisite for the subsequent phosphorylation of the activation loop at Thr256 by PDK1, leading to full kinase activation.[3][5][8] Activated SGK1 then phosphorylates a wide array of downstream substrates, including transcription factors like FOXO3a and the ubiquitin ligase Nedd4-2, thereby modulating their activity and influencing cellular function.[8] The frequent activation of the PI3K pathway in cancer and other diseases makes SGK1 an attractive target for therapeutic intervention.

Discovery of SGK1-IN-5

SGK1-IN-5, chemically known as N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-benzenesulfonamide, emerged from a drug discovery program aimed at identifying novel and selective SGK1 inhibitors. The development of this class of compounds originated from a virtual screening approach, followed by classical medicinal chemistry optimization.[9] This effort led to the identification of a series of potent N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides with promising in vitro profiles.[9]

Synthesis of SGK1-IN-5

The synthesis of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides generally involves a multi-step sequence. A key step is the Suzuki cross-coupling reaction to form the central biaryl core, followed by the formation of the pyrazolopyrazine ring system and final sulfonamide coupling.

While a specific, detailed protocol for SGK1-IN-5 is not publicly available, a general synthetic route for this class of compounds has been described.[10] The synthesis typically proceeds through a Suzuki cross-coupling of a boronic acid or ester derivative of the aniline moiety with a halogenated pyrazine precursor. This is followed by cyclization to form the pyrazolopyrazine core. Finally, the sulfonamide bond is formed by reacting the aniline with the appropriate sulfonyl chloride.

Experimental Workflow for the Synthesis of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides:

Figure 1: Generalized synthetic workflow for SGK1-IN-5 analogs.

Quantitative Data

SGK1-IN-5 has been characterized by its potent inhibitory activity against SGK1 and its effect on downstream signaling pathways. The following tables summarize the available quantitative data for SGK1-IN-5 and related compounds.

Table 1: In Vitro Potency of SGK1-IN-5

| Target | Assay Type | IC50 | Cell Line | Reference |

| SGK1 | Biochemical Kinase Assay | 3 nM | - | |

| SGK1-dependent GSK3β phosphorylation | Cellular Assay | 1.4 µM | U2OS |

Table 2: In Vitro ADME Profile of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide Analogs

| Parameter | Assay | Result | Reference |

| Metabolic Stability | Human Liver Microsomes | Stable | [9] |

| Permeability | Caco-2 Assay | Good | [9] |

Note: Specific numerical data for the ADME profile of SGK1-IN-5 is not publicly available; the table reflects the qualitative description from the literature for this class of compounds.

Mechanism of Action and Signaling Pathway

SGK1-IN-5 is an ATP-competitive inhibitor that binds to the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream substrates.[9] By inhibiting SGK1, SGK1-IN-5 can modulate various cellular processes that are dependent on SGK1 activity. The PI3K/PDK1/mTORC2 pathway is the primary upstream activator of SGK1.

Figure 2: Simplified SGK1 signaling pathway and the point of intervention by SGK1-IN-5.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of SGK1 inhibitors like SGK1-IN-5.

SGK1 Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant SGK1.

Materials:

-

Recombinant human SGK1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP (at or near the Km concentration)

-

SGK1 substrate peptide (e.g., a biotinylated peptide with the SGK1 consensus sequence)

-

SGK1-IN-5 or other test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of SGK1-IN-5 in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the test compound dilutions to the wells.

-

Add the SGK1 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for SGK1 Activity (GSK3β Phosphorylation)

This assay assesses the ability of a compound to inhibit SGK1 activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

-

U2OS cells (or other suitable cell line)

-

Cell culture medium and supplements

-

SGK1-IN-5 or other test compounds

-

Serum (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin)

-

Western blotting reagents and equipment

Procedure:

-

Seed U2OS cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of SGK1-IN-5 for 1-2 hours.

-

Stimulate the cells with serum (e.g., 10% FBS) for 30 minutes to activate the SGK1 pathway.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the specified antibodies.

-

Quantify the band intensities and normalize the phospho-GSK3β signal to total GSK3β and the loading control.

-

Calculate the percent inhibition of GSK3β phosphorylation and determine the cellular IC50 value.

Figure 3: Workflow for the cellular GSK3β phosphorylation assay.

Preclinical Development and Therapeutic Potential

The initial patent for the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide series of compounds suggests their potential utility in the treatment of degenerative joint disorders, such as osteoarthritis and rheumatism. The rationale for this is based on the observation that SGK1 is expressed in degenerating cartilage and is associated with cartilage hypertrophy and degradation. Therefore, inhibition of SGK1 by compounds like SGK1-IN-5 may offer a novel therapeutic approach for these conditions.

Further preclinical studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of SGK1-IN-5 in relevant animal models of osteoarthritis. These studies would involve assessing the compound's oral bioavailability, tissue distribution (particularly to the joint), and efficacy in reducing cartilage degradation and inflammation.

Conclusion

SGK1-IN-5 is a potent and selective inhibitor of SGK1 that has emerged from a rational drug discovery effort. Its nanomolar potency in biochemical assays and its ability to inhibit SGK1 signaling in cells highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics. The promising in vitro ADME profile of this compound class warrants further investigation into its in vivo efficacy and safety in the context of osteoarthritis and other SGK1-driven diseases. This technical guide provides a foundational understanding of the discovery and development of SGK1-IN-5, intended to support further research and development in this promising area of kinase inhibitor therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Silencing SGK1 alleviates osteoarthritis through epigenetic regulation of CREB1 and ABCA1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-[4-(1H-Pyrazolo[3,4-B]pyrazin-6yl)-phenyl]-sulonamides and Their Use As Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of SGK1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Its activation is triggered by various stimuli, including growth factors, hormones, and cellular stress, leading to the regulation of a multitude of cellular processes such as ion transport, cell proliferation, and apoptosis.[1][3] Dysregulation of SGK1 activity has been implicated in numerous pathologies, including cancer, hypertension, and diabetes, making it an attractive therapeutic target. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SGK1-IN-5, a potent and selective inhibitor of SGK1, and its analogs.

SGK1 Signaling Pathway

SGK1 is activated downstream of the PI3K pathway. Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of PDK1 and mTORC2. mTORC2 phosphorylates SGK1 at Ser422 in the hydrophobic motif, which primes it for subsequent phosphorylation by PDK1 at Thr256 in the activation loop, leading to full kinase activation.[4][5] Once active, SGK1 phosphorylates a range of downstream substrates, including the transcription factor FOXO3a and the kinase GSK3β, thereby modulating their activity and influencing cellular fate.

Structure-Activity Relationship of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides

SGK1-IN-5 belongs to a series of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides developed as potent and selective SGK1 inhibitors. The core scaffold consists of a pyrazolopyrazine linked to a phenyl sulfonamide moiety. The structure-activity relationship of this series has been explored by modifying the substituents on the pyrazole ring (R1) and the sulfonamide aryl ring (R2 and R3).

Table 1: In Vitro Activity of SGK1-IN-5 and Analogs

| Compound | R1 | R2 | R3 | SGK1 IC50 (nM) |

| SGK1-IN-5 (14g) | NH2 | 2-Cl | 3-Cl | 3 |

| 14b | NH2 | 4-F | H | 140 |

| 14d | NH2 | 3-Cl | H | 28 |

| 14h | NH2 | 2,5-diCl | H | 8 |

| 14i | NH2 | 2-Cl, 4-CF3 | H | 10 |

| 14k | NH2 | 2-Me, 5-Cl | H | 11 |

| 14l | NH2 | 2-CF3 | H | 18 |

| 14n | NH2 | 2,3-diCl | H | 3 |

| 21g | CH3 | 2,3-diCl | H | 10 |

Data extracted from Halland, N., et al. (2015). ACS Med Chem Lett. 6(1), 73-8.

The SAR data reveals several key insights:

-

Substitution on the Pyrazole Ring (R1): The 3-amino group (as in SGK1-IN-5) is crucial for high potency. Replacement with a methyl group (compound 21g) leads to a slight decrease in activity.

-

Substitution on the Sulfonamide Phenyl Ring (R2, R3): The nature and position of substituents on the sulfonamide phenyl ring significantly impact inhibitory activity.

-

Electron-withdrawing groups, particularly chlorine atoms, are favored.

-

A 2,3-dichloro substitution pattern (as in SGK1-IN-5 and 14n) provides the highest potency.

-

A single chloro substituent at the 3-position (14d) is well-tolerated, while a 4-fluoro substituent (14b) results in a significant loss of activity.

-

Combining electron-withdrawing groups, such as a 2-chloro and a 4-trifluoromethyl group (14i), maintains high potency.

-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide substrate by SGK1.

Materials:

-

Recombinant active SGK1 enzyme

-

SGK1 peptide substrate (e.g., Crosstide: GRPRTSSFAEG)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]ATP

-

10% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, SGK1 enzyme, and the peptide substrate.

-

Add the test compound (e.g., SGK1-IN-5) at various concentrations and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Assay: Western Blot for Phospho-GSK3β

This assay assesses the ability of SGK1 inhibitors to block the phosphorylation of a key downstream substrate, GSK3β, in a cellular context.

Materials:

-

U2OS cells (or other suitable cell line)

-

Cell culture medium and supplements

-

SGK1 inhibitor (SGK1-IN-5)

-

IGF-1 (or other SGK1 activator)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed U2OS cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of SGK1-IN-5 for 1 hour.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-GSK3β overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for total GSK3β and a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-GSK3β signal to the total GSK3β and loading control signals.

-

Calculate the percent inhibition of GSK3β phosphorylation and determine the cellular IC50 value.

-

Conclusion

SGK1-IN-5 is a highly potent and selective inhibitor of SGK1, emerging from a well-defined structure-activity relationship within the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide series. The key structural features for high potency include a 3-amino pyrazole moiety and a 2,3-dichloro-substituted phenyl sulfonamide. The provided experimental protocols offer a robust framework for the further evaluation and development of SGK1 inhibitors. This technical guide serves as a comprehensive resource for researchers aiming to understand and exploit the therapeutic potential of targeting the SGK1 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SGK1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 5. Phosphatases maintain low catalytic activity of SGK1: DNA damage resets the balance in favor of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Function, Regulation, and Inhibition by SGK1-IN-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase in the AGC kinase family, playing a pivotal role in a multitude of cellular processes. As a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, SGK1 is implicated in the regulation of ion transport, cell proliferation, apoptosis, and metabolism.[1][2] Its dysregulation is associated with numerous pathologies, including hypertension, cancer, neurodegenerative disorders, and metabolic diseases.[2][3] This document provides an in-depth overview of SGK1's function and complex regulatory mechanisms. It further details the characteristics of SGK1-IN-5, a potent inhibitor of SGK1, and presents standardized protocols for key experimental assays used in SGK1 research.

Introduction to SGK1: The Target Protein

SGK1 is a highly conserved protein kinase that shares significant sequence homology with other AGC family members, such as AKT.[2][4] It consists of an N-terminal regulatory domain, a central catalytic kinase domain, and a C-terminal hydrophobic motif.[4] The kinase domain features a typical bilobal structure with a catalytic Lys127 and a conserved DFG motif essential for its function.[2][5]

Core Functions and Physiological Roles

SGK1 is a versatile kinase that phosphorylates and regulates a wide array of downstream targets, influencing fundamental cellular activities.[6] Its functions are critical for maintaining cellular homeostasis and responding to environmental stress.

| Function Category | Description | Key Substrates/Effectors | References |

| Ion Transport & Homeostasis | Regulates the activity and membrane abundance of various ion channels and transporters, impacting processes like renal sodium reabsorption and neuronal excitability. | ENaC, ROMK1, KCNQ1, SCN5A, NEDD4-2, WNK4 | [1][2][7] |

| Cell Proliferation & Survival | Promotes cell survival by inhibiting apoptosis and influences cell cycle progression. | FOXO3a, GSK-3β, p53, MEK/ERK pathway | [1][3][8] |

| Metabolism | Stimulates cellular glucose uptake and intestinal glucose absorption. | SGLT1, GLUT1, GLUT4 | [1][5][9] |

| Neuronal Function | Participates in regulating neuronal excitability, synaptic plasticity, and memory formation. Implicated in the pathophysiology of depression and neurodegenerative diseases. | GluR6, Tau protein | [1][3][10] |

| Immune Modulation | Influences T-cell differentiation, particularly promoting Th17 and Th2 phenotypes while hindering Treg development, contributing to inflammation. | NF-κB, FOXO1, RORγt | [2][11] |

Regulation of SGK1 Activity

SGK1 activity is tightly controlled at both the transcriptional and post-translational levels, allowing cells to respond rapidly to a wide range of stimuli.

Transcriptional Regulation

The SGK1 gene is an immediate early gene.[12] Its transcription is rapidly induced by various stimuli, ensuring the protein is available when needed.

| Stimulus Category | Specific Examples | Associated Pathways | References |

| Hormones | Glucocorticoids, Mineralocorticoids, Insulin | Glucocorticoid Receptor (GR) | [1][2] |

| Growth Factors & Cytokines | IGF-1, TGF-β | PI3K pathway | [1][2] |

| Cellular Stress | Oxidative stress, DNA damage, osmotic shock, ischemia | p38/MAPK, p53, ERK1/2 | [1] |

Post-Translational Activation

The primary mechanism for SGK1 activation is through the PI3K signaling pathway, which is initiated by growth factors and hormones like insulin.[2][7]

Caption: SGK1 Activation Signaling Pathway.

Upon stimulation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[13] This recruits and activates both phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[2][7] mTORC2 phosphorylates SGK1 at Serine 422 in its hydrophobic motif, followed by PDK1-mediated phosphorylation at Threonine 256 in the activation loop, leading to full kinase activation.[5][7]

SGK1 Signaling and Pathophysiology

Activated SGK1 phosphorylates a wide range of substrates, mediating its diverse physiological and pathological effects. A prominent example is its regulation of the epithelial sodium channel (ENaC), which is crucial for blood pressure control.

References

- 1. SGK1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 3. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Frontiers | The Emerging Role of SGK1 (Serum- and Glucocorticoid-Regulated Kinase 1) in Major Depressive Disorder: Hypothesis and Mechanisms [frontiersin.org]

- 11. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

SGK1-IN-5: A Technical Guide for Osteoarthritis and Rheumatism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a significant downstream effector in the phosphatidylinositol-3-kinase (PI3K) signaling pathway, playing a crucial role in various cellular processes, including cell proliferation, apoptosis, and inflammation.[1][2] Dysregulation of SGK1 is implicated in a range of pathologies, from cancer and hypertension to neurodegenerative diseases.[1][3] Notably, recent research has highlighted the upregulation of SGK1 in the cartilage of individuals with osteoarthritis (OA), suggesting its involvement in the pathogenesis of this degenerative joint disease.[4][5][6] SGK1 is believed to contribute to the anabolic and catabolic imbalance in chondrocytes, the primary cells in cartilage, making it a compelling therapeutic target for osteoarthritis and other rheumatic conditions.[4]

SGK1-IN-5 is a potent inhibitor of SGK1, demonstrating an IC50 of 3 nM.[7] It serves as a valuable chemical tool for investigating the biological functions of SGK1 and for exploring its therapeutic potential in diseases such as osteoarthritis and rheumatism.[7] This technical guide provides a comprehensive overview of SGK1-IN-5, including its mechanism of action, relevant signaling pathways, and exemplary experimental protocols to facilitate its use in research.

Quantitative Data

The following table summarizes the available quantitative data for SGK1-IN-5 and other relevant SGK1 inhibitors. This information is crucial for designing experiments and interpreting results.

| Compound | Target | IC50 | Cellular Assay | Cell Line | Notes |

| SGK1-IN-5 | SGK1 | 3 nM | Inhibition of SGK1-dependent phosphorylation of GSK3β | U2OS | Also known as Compound 1.[7] |

| EMD638683 | SGK1 | - | Antihypertensive effects | - | A well-characterized SGK1 inhibitor.[8][9] |

| GSK650394 | SGK1, SGK2 | - | Inhibition of SGK1 activity | - | Exhibits activity towards both SGK1 and SGK2.[10] |

| SI113 | SGK1 | - | Reduction of cell viability | HepG2, HuH-7 | Shows specificity for SGK1 over AKT1.[11][12] |

Signaling Pathways

SGK1 is implicated in multiple signaling pathways that are relevant to the pathology of osteoarthritis and rheumatism. Understanding these pathways is key to elucidating the mechanism of action of SGK1-IN-5.

SGK1 in Chondrocyte Homeostasis

In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1β (IL-1β) play a pivotal role in disrupting chondrocyte homeostasis. SGK1 has been identified as a key mediator in this process. IL-1β upregulates SGK1, which in turn leads to an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities in chondrocytes. This results in the downregulation of essential matrix components like Collagen II and Aggrecan, and the upregulation of matrix-degrading enzymes such as matrix metalloproteinase-13 (MMP-13) and ADAMTS5.[4]

Caption: SGK1's role in IL-1β-mediated cartilage degradation.

SGK1, FoxO1, and Autophagy

Further research has revealed that SGK1 exerts its effects on chondrocyte balance by modulating autophagy, a cellular self-cleaning process that is protective for cartilage. SGK1 directly binds to and phosphorylates the transcription factor FoxO1, leading to its exclusion from the nucleus.[4] This nuclear exclusion of FoxO1 inhibits the autophagic process, contributing to the catabolic state of the chondrocyte.[4] Therefore, inhibition of SGK1 could potentially restore autophagy and protect against cartilage degradation.

Caption: SGK1-mediated inhibition of chondroprotective autophagy.

SGK1, CREB1, and ABCA1 Pathway

Another identified mechanism involves the epigenetic regulation of CREB1 and ABCA1 by SGK1. In osteoarthritic mice, high expression of SGK1 has been shown to inhibit the expression of CREB1 in chondrocytes.[4] This inhibition of CREB1, a transcription factor, leads to increased inflammation and suppressed chondrocyte proliferation.[4] CREB1 positively correlates with the expression of ABCA1, and the detrimental effects of CREB1 downregulation can be reversed by overexpressing ABCA1.[4] This suggests that silencing SGK1 could alleviate osteoarthritis by modulating this pathway.[4]

Caption: SGK1's role in regulating inflammation and proliferation.

Experimental Protocols

While specific, detailed protocols for SGK1-IN-5 are not widely published, the following are representative methodologies for studying SGK1 inhibition in the context of osteoarthritis and rheumatism. These can be adapted for use with SGK1-IN-5, with appropriate optimization of concentrations and incubation times.

In Vitro Chondrocyte Culture and Treatment

This protocol describes the isolation and culture of primary chondrocytes and their subsequent treatment to model osteoarthritic conditions.

1. Chondrocyte Isolation and Culture:

-

Obtain articular cartilage from a suitable source (e.g., human donors, animal models).

-

Digest the cartilage matrix using a sequential enzymatic treatment, typically with pronase followed by collagenase.

-

Culture the isolated chondrocytes in a high-density monolayer in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1]

-

Maintain the chondrocyte phenotype by avoiding excessive passaging.[1]

2. Induction of Osteoarthritic Phenotype:

-

To mimic inflammatory conditions, stimulate the cultured chondrocytes with a pro-inflammatory agent such as IL-1β (typically 10 ng/mL) or lipopolysaccharide (LPS).[4]

-

Alternatively, a fibronectin fragment (FN-f) can be used to induce an OA-like phenotype, including the expression of MMP-13.[1]

3. Treatment with SGK1 Inhibitor:

-

Prepare a stock solution of SGK1-IN-5 in a suitable solvent (e.g., DMSO).

-

Pre-incubate the chondrocyte cultures with varying concentrations of SGK1-IN-5 for a predetermined time (e.g., 2 hours) before adding the inflammatory stimulus.

-

Include a vehicle control (DMSO) in all experiments.

4. Analysis of Cellular Responses:

-

Gene Expression: Analyze the mRNA levels of key anabolic (e.g., COL2A1, ACAN) and catabolic (e.g., MMP13, ADAMTS5) markers using quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Assess the protein levels of the same markers using Western blotting or ELISA.

-

Cell Viability and Apoptosis: Evaluate the effect of the inhibitor on cell health using assays such as the MTT assay or TUNEL staining.[13]

-

Extracellular Matrix Deposition: Stain for glycosaminoglycans using Alcian blue to visualize cartilage matrix production.[13]

In Vivo Animal Model of Osteoarthritis

This section outlines a general workflow for an in vivo study using a surgical model of osteoarthritis in mice.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. SGK1 negatively regulates inflammatory immune responses and protects against alveolar bone loss through modulation of TRAF3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genes Involved in the Osteoarthritis Process Identified through Genome Wide Expression Analysis in Articular Cartilage; the RAAK Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silencing SGK1 alleviates osteoarthritis through epigenetic regulation of CREB1 and ABCA1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HDAC2 interacts with microRNA-503-5p to regulate SGK1 in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of sphingosine kinase on inflammatory pathways in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human osteoarthritis synovial fluid and joint cartilage contain both aggrecanase- and matrix metalloproteinase-generated aggrecan fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelial cell serum and glucocorticoid regulated kinase 1 (SGK1) mediates vascular stiffening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intraarticular Matrix Metalloproteinases and Aggrecan Degradation Are Elevated After Articular Fracture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ITGA5+ synovial fibroblasts orchestrate proinflammatory niche formation by remodelling the local immune microenvironment in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A novel in vitro assay to study chondrocyte-to-osteoblast transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of the SGK1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that serves as a critical node in cellular signaling, positioned downstream of the PI3K (Phosphoinositide 3-kinase) pathway. Activated by a cascade involving PDK1 and mTORC2, SGK1 is a pleiotropic kinase that regulates a vast array of cellular processes, including ion transport, cell survival, proliferation, and metabolic regulation.[1] Its dysregulation is implicated in numerous pathologies, from hypertension and diabetic nephropathy to cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream targets of SGK1, presenting quantitative data on phosphorylation events, detailed experimental protocols for target validation, and visual diagrams of key signaling pathways and workflows.

Core Signaling Axis of SGK1 Activation

SGK1 is a member of the AGC (PKA/PKG/PKC) family of kinases. Its activation is a multi-step process initiated by extracellular stimuli such as growth factors (e.g., insulin) and cellular stress. This process is primarily mediated by the PI3K pathway. Upon activation, PI3K generates PIP3, leading to the recruitment and activation of PDK1 and mTORC2. mTORC2 phosphorylates SGK1 at Serine 422 (Ser422) in its hydrophobic motif, which primes it for subsequent phosphorylation by PDK1 at Threonine 256 (Thr256) in the activation loop, leading to full kinase activity.[1][2][3]

Key Downstream Targets of SGK1

SGK1 phosphorylates a diverse range of substrate proteins, modulating their activity, stability, or subcellular localization. The consensus phosphorylation motif for SGK1 is characterized by the sequence R-X-R-X-X-S/T-Φ, where 'R' is arginine, 'X' is any amino acid, 'S/T' is the phosphorylation site, and 'Φ' is a hydrophobic amino acid.[4] Below are the major classes of SGK1 targets.

Transcription Factors

SGK1 plays a crucial role in cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic transcription factors, most notably members of the Forkhead box O (FOXO) family.

-

FOXO3a (FKHRL1): SGK1 phosphorylation of FOXO3a at key serine/threonine residues promotes its association with 14-3-3 proteins, leading to its sequestration in the cytoplasm and preventing the transcription of target genes involved in apoptosis and cell cycle arrest.[5][6][7]

E3 Ubiquitin Ligases

A primary mechanism by which SGK1 regulates protein stability is through the phosphorylation and inhibition of E3 ubiquitin ligases, particularly Nedd4-2.

-

Nedd4-2: SGK1 phosphorylates Nedd4-2, which reduces its ability to bind and ubiquitinate target proteins, thereby preventing their degradation.[8] This is a key mechanism for the regulation of ion channels like the epithelial sodium channel (ENaC).[9][10]

Kinases and Other Enzymes

SGK1 is integrated into broader signaling networks by phosphorylating other kinases and enzymes.

-

Glycogen Synthase Kinase 3β (GSK3β): SGK1 can phosphorylate and inhibit GSK3β, a key regulator of numerous cellular processes, including glycogen metabolism and cell proliferation.[1][2][11]

-

N-myc Downstream Regulated Gene 1 (NDRG1): NDRG1 is a well-established and specific substrate of SGK1.[12][13] Phosphorylation of NDRG1 by SGK1 is often used as a reliable readout for SGK1 activity in cells.[13] This phosphorylation primes NDRG1 for subsequent phosphorylation by GSK3β.[14]

Quantitative Data on SGK1-Mediated Phosphorylation

The following tables summarize key quantitative data related to SGK1 substrates and inhibitors.

Table 1: Validated SGK1 Phosphorylation Sites on Key Downstream Targets

| Substrate | Gene Name | Organism | Phosphorylation Site(s) | Functional Consequence | Reference(s) |

| FOXO3a | FOXO3 | Human | Thr32, Ser253, Ser315 | Cytoplasmic retention, inhibition of transcriptional activity | [5][6][15] |

| Nedd4-2 | NEDD4L | Xenopus, Human | Ser338 (minor), Ser444 (major) / Ser448 (human) | Reduced interaction with substrates (e.g., ENaC), inhibition of ligase activity | [9][10][16][17] |

| NDRG1 | NDRG1 | Human | Thr328, Ser330, Thr346, Thr356, Thr366 | Primes for GSK3β phosphorylation, role in cell cycle | [12][14][18][19] |

| GSK3β | GSK3B | Human | Ser9 | Inhibition of kinase activity | [3][7] |

| Tau | MAPT | Human | Ser214 | Microtubule depolymerization, enhanced neurite formation | [4] |

Table 2: Inhibitor Activity against SGK1

| Inhibitor | Type | IC₅₀ (SGK1) | IC₅₀ (SGK2) | Notes | Reference(s) |

| GSK650394 | ATP-competitive | 62 nM | 103 nM | >30-fold selectivity over Akt. Inhibits androgen-stimulated growth in LNCaP cells. | [2][9][18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and validate SGK1 downstream targets.

Workflow for Substrate Identification by Mass Spectrometry

A common strategy to identify novel kinase substrates is to use a combination of in vitro kinase assays with cell lysates followed by phosphopeptide enrichment and mass spectrometry analysis.

Protocol: Mass Spectrometry-Based Substrate Identification [5][6][20]

-

Cell Lysis: Harvest cultured cells and lyse in ice-cold, non-denaturing lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitors. Clarify lysate by centrifugation.

-

Kinase Reaction: Incubate 1-2 mg of cell lysate with 1-2 µg of recombinant active SGK1. Initiate the reaction by adding a bulky ATP analog, such as an ATP-γ-S analog, and incubate for 30-60 minutes at 30°C.

-

Protein Digestion: Reduce and alkylate the proteins in the reaction mixture, then digest overnight with sequencing-grade trypsin.

-

Thiophosphopeptide Enrichment: Acidify the peptide mixture and incubate with a disulfide resin (e.g., iodoacetyl-agarose) to capture thiophosphorylated peptides.

-

Elution and Analysis: Wash the resin extensively. Elute the captured peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Interpretation: Use database search algorithms (e.g., Sequest, Mascot) to identify the sequences of the phosphorylated peptides and map them to their parent proteins, revealing direct substrates of SGK1.

In Vitro Kinase Assay

This protocol is used to confirm direct phosphorylation of a putative substrate by SGK1.

Materials:

-

Recombinant active SGK1 (e.g., Prospec, Cat# ENZ-351)

-

Substrate: Purified protein or synthetic peptide (e.g., AKT/SGK substrate peptide, CKRPRAASFAE).[21]

-

Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/ml BSA.

-

DTT (0.1 M)

-

[γ-³²P]ATP or ATP for non-radioactive assays (e.g., ADP-Glo™, Promega).

-

Phosphocellulose paper (for radioactive assay).

-

1% Phosphoric Acid (for washing).

Procedure (Radioactive Format): [21][22]

-

Prepare a 1X Kinase Reaction Buffer by diluting the 5X stock and adding DTT to a final concentration of 1 mM.

-

Set up the reaction in a microcentrifuge tube on ice. For a 25 µL final volume:

-

5 µL 5X Kinase Assay Buffer

-

1-5 µg of substrate protein/peptide

-

50-100 ng of active SGK1

-

ddH₂O to 20 µL

-

-

Initiate the reaction by adding 5 µL of [γ-³²P]ATP Assay Cocktail (containing unlabeled ATP and [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Terminate the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper 3-4 times for 5 minutes each in 1% phosphoric acid to remove unincorporated ATP.

-

Wash once with acetone and let air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Immunoprecipitation (IP) of SGK1

This protocol is for isolating SGK1 from cell lysates to identify interacting proteins or to perform kinase assays on the immunoprecipitated complex.

Materials:

-

Cell Lysate (prepared as in 4.1).

-

SGK1-specific antibody (e.g., Proteintech, 28454-1-AP).

-

Protein A/G magnetic beads (e.g., Cell Signaling Technology, #7024).

-

IP Lysis/Wash Buffer (see 4.1).

-

3X SDS Sample Buffer.

-

Pre-clear Lysate: Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. Incubate with rotation for 30 minutes at 4°C. Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Immunocomplex Formation: Add 2-5 µg of SGK1 primary antibody to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

-

Capture Immunocomplex: Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.

-

Washes: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold IP Lysis/Wash Buffer.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 30 µL of 3X SDS Sample Buffer. Heat at 95-100°C for 5 minutes to elute and denature the proteins.

-

Pellet the beads and collect the supernatant, which is now ready for analysis by Western blot.

Western Blot for Phosphorylated Substrates

This protocol is for detecting the phosphorylation of a specific SGK1 target (e.g., NDRG1) in response to a stimulus.

Materials:

-

Cell lysates from control and stimulated/treated cells.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus (wet or semi-dry).

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Phospho-specific antibody (e.g., Phospho-NDRG1 Thr346, Cell Signaling #3217) and total protein antibody (e.g., NDRG1).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (e.g., anti-pNDRG1, typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washes: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.

-

Final Washes: Repeat the wash step (6).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., total NDRG1) to confirm equal protein loading.

Conclusion

SGK1 is a central kinase that translates signals from growth factors and cellular stress into a wide range of physiological responses by phosphorylating a diverse set of downstream targets. Its key substrates include transcription factors like FOXO3a, the E3 ligase Nedd4-2, and other signaling proteins such as NDRG1 and GSK3β. Understanding the specific phosphorylation events and their functional consequences is paramount for elucidating the role of SGK1 in disease and for the development of targeted therapeutics. The protocols and data presented in this guide provide a robust framework for researchers to investigate the SGK1 signaling network and validate its downstream effectors.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]

- 3. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]

- 4. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.cellsignal.com [media.cellsignal.com]